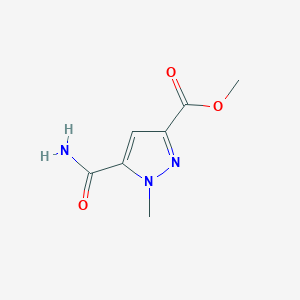![molecular formula C6H8O3 B6166714 (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 1427158-38-0](/img/no-structure.png)
(1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. More detailed information might be available in specific scientific literature or databases .Molecular Structure Analysis
The molecular structure analysis of this compound is not provided in the search results. For a detailed molecular structure analysis, techniques like X-ray crystallography, NMR spectroscopy, or computational chemistry methods are typically used .Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the search results. Detailed reaction mechanisms and conditions might be found in specialized chemical literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results. Such properties would typically include melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación
- DPP-IV Inhibitors : (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid derivatives have been investigated as potential inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose regulation. These inhibitors may play a role in managing diabetes by enhancing insulin secretion and controlling blood sugar levels .
- Antidiabetic Agents : Researchers explore modifications of this scaffold to develop novel antidiabetic drugs. The bicyclic structure provides a unique platform for designing compounds with improved pharmacokinetic properties and efficacy .
- Building Block for Peptide Mimetics : The compound serves as a versatile building block for constructing peptide mimetics. Researchers use it to mimic specific peptide structures while enhancing stability and bioavailability .
- Quaternary Carbon Center Synthesis : (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid derivatives have been employed in convergent syntheses of bicyclo[3.1.0]hexanes containing all-carbon quaternary centers. These compounds are valuable in drug discovery and natural product synthesis .
- Photoredox Reactions : The compound’s strained bicyclic framework makes it an interesting substrate for photoredox reactions. Researchers explore its reactivity under light irradiation, leading to novel transformations and synthetic pathways .
- Polymer Chemistry : (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid derivatives may find applications in designing functional polymers due to their unique structure and potential reactivity .
- Chiral Pool : The chiral center in this compound makes it a valuable starting material for asymmetric synthesis. Researchers can exploit its stereochemistry to access enantiopure products .
- Teaching Tool : The compound’s bridged bicyclic structure can serve as an interesting example in organic chemistry courses. It highlights concepts related to stereochemistry, ring strain, and reactivity .
Medicinal Chemistry and Drug Development
Organic Synthesis and Chemical Biology
Catalysis and Photoredox Chemistry
Materials Science
Chiral Ligands and Asymmetric Synthesis
Chemical Education and Demonstrations
Mecanismo De Acción
The mechanism of action of this compound is not mentioned in the search results. If this compound has biological activity, the mechanism of action would depend on the specific biological target it interacts with.
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the protection of a hydroxyl group, the formation of a bicyclic ring system, and the introduction of a carboxylic acid functional group.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Methanol", "Sodium hydroxide", "Acetic anhydride", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Diethyl ether", "Ethanol" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with maleic anhydride in the presence of methanol and sodium hydroxide to form the Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is then treated with acetic anhydride and sodium bicarbonate to protect the hydroxyl group and form an intermediate.", "Step 3: The intermediate is then reacted with hydrochloric acid to form the bicyclic ring system.", "Step 4: The carboxylic acid functional group is introduced by treating the bicyclic ring system with sodium hydroxide and ethanol.", "Step 5: The final product is obtained by purification using sodium chloride and diethyl ether." ] } | |
Número CAS |
1427158-38-0 |
Nombre del producto |
(1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid |
Fórmula molecular |
C6H8O3 |
Peso molecular |
128.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



